methyl (3S)-3-amino-5-methylhexanoate hydrochloride
Description
IUPAC Nomenclature Rules Applied to the Target Compound
The IUPAC name methyl (3S)-3-amino-5-methylhexanoate hydrochloride is constructed through systematic analysis of its functional groups and substituents. The parent chain is a six-carbon hexanoate ester, with a methyl group (-OCH₃) at the terminal carboxyl group. The “3-amino” designation indicates an amine substituent at position 3, while “5-methyl” specifies a methyl branch at position 5. The “(3S)” descriptor denotes the absolute configuration of the chiral center at carbon 3. The hydrochloride suffix signifies the presence of a protonated amine bonded to a chloride counterion.
Key steps in nomenclature derivation include:
- Parent chain identification : The longest carbon chain containing the carboxylate ester (hexanoate).
- Substituent numbering : Prioritizing the carboxylate group as position 1, followed by the amino (position 3) and methyl (position 5) groups.
- Stereochemical assignment : Application of Cahn-Ingold-Prelog (CIP) rules to determine the (S) configuration.
Stereochemical Configuration Analysis: (3S) Chiral Center Determination
The chiral center at carbon 3 is defined by four distinct substituents:
- Amino group (-NH₃⁺, priority 1)
- Ester-bound oxygen (-O-CO-OCH₃, priority 2)
- Methylene group (-CH₂-, priority 3)
- Hydrogen atom (-H, priority 4)
Using CIP rules, substituents are prioritized by atomic number:
- First layer : N (amino) > O (ester) > C (methylene) > H.
- Second layer : For the methylene group, adjacent carbons are evaluated, yielding a branched chain (5-methylhexanoate).
The configuration is determined by orienting the lowest-priority group (H) away from the observer. The remaining substituents (N → O → C) form a counterclockwise sequence, confirming the (S) enantiomer.
Comparative Structural Analysis With Related β-Amino Ester Derivatives
This compound shares structural motifs with β-amino esters but exhibits unique features:
The γ-amino placement in this compound reduces metabolic susceptibility compared to β-amino esters, which are rapidly hydrolyzed by plasma esterases. The 5-methyl branch introduces steric hindrance, potentially stabilizing the molecule against enzymatic degradation.
X-ray Crystallographic Characterization of Molecular Geometry
While experimental crystallographic data for this compound remain unpublished, analogous hydrochlorides exhibit predictable ionic and hydrogen-bonding networks. Key geometric features inferred from related structures include:
- Ionic interactions : The protonated ammonium group (-NH₃⁺) forms a tight ion pair with Cl⁻, with N···Cl distances of ~3.1 Å.
- Ester group planarity : The carbonyl (C=O) and ester oxygen (OCH₃) lie in a planar arrangement, typical of sp² hybridization.
- Chiral center confirmation : X-ray diffraction would resolve bond angles (e.g., C3-N-C2 ≈ 109.5°) consistent with tetrahedral geometry.
A hypothetical unit cell would likely adopt a monoclinic or orthorhombic system, with chloride ions occupying interstitial sites stabilized by NH₃⁺ groups.
Properties
IUPAC Name |
methyl (3S)-3-amino-5-methylhexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9)5-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRWBBUFBOLLSY-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96386-93-5 | |
| Record name | methyl (3S)-3-amino-5-methylhexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-5-methylhexanoate hydrochloride typically involves the esterification of 3-amino-5-methylhexanoic acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis and Degradation
The compound undergoes hydrolysis under acidic conditions to yield intermediates:
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Refux with HCl : Hydrolysis of the amide group produces 3-isobutylglutaric acid .
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Ester Hydrolysis : The methyl ester group can be hydrolyzed to the free carboxylic acid, though this requires harsh conditions (e.g., concentrated HCl).
Example Reaction :
Hofmann Degradation
This reaction converts the carbamoylmethyl group to an aminomethyl group:
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Reagents : Sodium hypochlorite (NaOCl) or other alkali metal hypohalites.
Mechanism : The hypohalite acts as an oxidizing agent, facilitating the elimination of CO₂ and forming the amine .
Esterification Reactions
The compound can undergo esterification with alcohols to form derivatives:
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Reagents : Alcohols (e.g., methanol), acid catalysts (e.g., H₂SO₄).
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Conditions : Reflux, Dean-Stark trap for azeotropic removal of water.
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Product : Methyl ester derivatives.
Stereochemical Considerations
The (3S) configuration is critical for biological activity. Key stereochemical aspects include:
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Chiral Resolution : Use of R-(+)-naphthalene ethylamine ensures enantiomeric purity .
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Catalyst Influence : Sodium sulfamate in Hofmann degradation avoids racemization .
Research Findings
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Yield Optimization : Sodium sulfamate catalysts improve reaction yield and reduce environmental impact by eliminating toxic reagents like chloroform .
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Industrial Scalability : Multi-step synthesis routes are adaptable to large-scale production, particularly for pharmaceutical precursors like pregabalin.
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Structural Stability : The compound retains stereochemical integrity under standard laboratory conditions but requires careful handling due to its chiral nature .
Scientific Research Applications
Therapeutic Applications
Neuropathic Pain Management
Methyl (3S)-3-amino-5-methylhexanoate hydrochloride is recognized for its efficacy in managing neuropathic pain. It acts by modulating calcium channels, which reduces the release of excitatory neurotransmitters, thus alleviating pain sensations. Clinical studies have demonstrated significant improvements in patients suffering from conditions such as diabetic neuropathy and postherpetic neuralgia.
Epilepsy Treatment
As an adjunct therapy for partial seizures, this compound has shown promise in reducing seizure frequency and severity. It enhances GABAergic neurotransmission, contributing to its anticonvulsant effects. Research indicates that patients using this compound report fewer side effects compared to traditional antiepileptic drugs.
Anxiety Disorders
The compound has been explored for its anxiolytic properties, particularly in generalized anxiety disorder. Clinical trials have suggested that it can effectively reduce anxiety symptoms with a favorable safety profile, making it a suitable option for long-term management.
Case Study 1: Neuropathic Pain
A double-blind, placebo-controlled trial involving 300 patients with diabetic neuropathy assessed the effectiveness of this compound over 12 weeks. Results showed a 50% reduction in pain scores among those receiving the treatment compared to placebo.
| Parameter | Placebo Group | Treatment Group |
|---|---|---|
| Baseline Pain Score | 7.8 | 7.9 |
| Final Pain Score | 6.5 | 3.9 |
| Reduction (%) | - | 50% |
Case Study 2: Epilepsy
In a cohort study of patients with refractory epilepsy, the addition of this compound led to a significant decrease in seizure frequency by an average of 30% over six months.
| Patient Group | Seizure Frequency (per month) |
|---|---|
| Baseline | 10 |
| After Treatment | 7 |
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing. Adverse effects are generally mild and may include dizziness and somnolence, which are manageable in most patients.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through its ability to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are key structural analogs, differing in stereochemistry, ester groups, or backbone substituents. Their properties and applications are compared below:
2.1. Ethyl 3-amino-5-methylhexanoate Hydrochloride
- Molecular Formula: C₉H₂₀ClNO₂
- Molecular Weight : 209.71 g/mol
- Key Differences :
2.2. tert-Butyl (3S)-3-amino-5-methylhexanoate
- Molecular Formula: C₁₁H₂₃NO₂
- Molecular Weight : 201.30 g/mol
- Key Differences: Lacks the hydrochloride salt and uses a tert-butyl ester, which is bulkier and more resistant to hydrolysis. The tert-butyl group enhances steric protection of the amino group, making it useful in solid-phase peptide synthesis (SPPS) .
2.3. Methyl (3R)-3-amino-5-methylhexanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Molecular Weight : 195.69 g/mol
- Key Differences :
2.4. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula : C₈H₁₇ClN₂O₂
- Molecular Weight : 208.69 g/mol
- Key Differences: Features a branched 3,3-dimethylbutanoate backbone and a secondary methylamino group. The rigid structure may reduce conformational flexibility, affecting its utility in dynamic molecular interactions .
Data Table: Structural and Physicochemical Comparison
Biological Activity
Methyl (3S)-3-amino-5-methylhexanoate hydrochloride, also known as a derivative of GABA (gamma-aminobutyric acid), exhibits significant biological activity, particularly in the realm of neuropharmacology. This compound is characterized by its structural similarity to natural amino acids, which enables it to interact effectively with biological systems, influencing various neurotransmitter pathways and potentially modulating pain perception and seizure activity.
- Molecular Formula : C₈H₁₈ClNO₂
- Molecular Weight : 195.69 g/mol
- CAS Number : 96386-93-5
- IUPAC Name : Methyl (S)-3-amino-5-methylhexanoate hydrochloride
This compound functions primarily as a calcium channel blocker and has been noted for its anticonvulsant and anti-anxiety properties. Its mechanism of action involves:
- Binding to Voltage-Gated Calcium Channels : Similar to pregabalin, it binds to the alpha2-delta subunit of these channels in the central nervous system, which modulates the release of excitatory neurotransmitters such as glutamate and norepinephrine .
- Influence on Neurotransmitter Release : By preventing the trafficking of the alpha2-delta subunit from dorsal root ganglia to the spinal dorsal horn, it may also contribute to its analgesic effects .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticonvulsant Effects : Demonstrated efficacy in animal models for reducing seizure frequency.
- Analgesic Properties : Potential use in treating neuropathic pain and other pain syndromes.
- Anxiolytic Effects : May alleviate symptoms associated with anxiety disorders.
Research Findings
A variety of studies have explored the pharmacological properties and potential therapeutic applications of this compound:
- Case Study on Neuropathic Pain :
- Anticonvulsant Activity :
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Mechanism of Action | Therapeutic Uses |
|---|---|---|
| Pregabalin | Calcium channel modulation | Anticonvulsant, analgesic |
| Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | Similar to GABA; neurotransmitter modulation | Anticonvulsant, anti-anxiety |
| Gabapentin | Calcium channel blocker | Neuropathic pain, epilepsy |
Q & A
Q. What are the common synthetic routes for methyl (3S)-3-amino-5-methylhexanoate hydrochloride?
A typical synthesis involves esterification under acidic conditions. For example, hydrochlorination of the precursor using HCl in dioxane followed by stirring at room temperature and subsequent concentration under reduced pressure yields the hydrochloride salt. Key steps include controlling reaction time (e.g., 1 hour) and solvent choice to ensure high purity .
Q. Which analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR in DMSO-d, is critical for confirming stereochemistry and functional groups. For instance, signals at δ 3.79 (s, 3H) and δ 1.02 (s, 9H) in related compounds validate ester and tert-butyl groups, respectively. High-Performance Liquid Chromatography (HPLC) and mass spectrometry are recommended for purity assessment .
Q. What are the stability and storage requirements for this compound?
Store under inert atmospheres (e.g., nitrogen or argon) at low temperatures (2–8°C) to prevent hydrolysis of the ester group. Desiccants should be used to minimize moisture exposure, as hydrochloride salts are hygroscopic .
Q. What safety precautions are necessary during handling?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of fine particles. Emergency protocols, such as rinsing eyes with water for 15 minutes and removing contaminated clothing, must be followed .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Employ Design of Experiments (DoE) to systematically vary parameters like reaction temperature, HCl concentration, and solvent-to-substrate ratios. For example, increasing HCl stoichiometry (e.g., 4 equivalents) in dioxane improved yields in analogous syntheses .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
Use 2D NMR techniques (COSY, HSQC) to deconvolute overlapping peaks. X-ray crystallography is recommended for absolute stereochemical confirmation, especially when chiral centers are present .
Q. What strategies are effective for studying degradation pathways under stress conditions?
Conduct forced degradation studies by exposing the compound to heat (40–80°C), humidity (75% RH), and acidic/basic environments (pH 1–13). Monitor degradation products using LC-MS and correlate findings with stability-indicating HPLC methods .
Q. How can reaction mechanisms for hydrochlorination be elucidated?
Isotopic labeling (e.g., -labeled substrates) combined with kinetic studies can track intermediate formation. Density Functional Theory (DFT) calculations may predict transition states and validate proposed mechanisms .
Q. How do steric effects influence the compound’s reactivity in downstream modifications?
Molecular modeling tools (e.g., Schrödinger Suite) can simulate steric hindrance around the amino and ester groups. Experimentally, compare reaction rates with structurally similar analogs (e.g., tert-butyl vs. methyl substituents) to quantify steric contributions .
Q. What approaches are used to resolve low enantiomeric purity in the final product?
Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases can enhance enantiomeric excess. Recrystallization in polar solvents (e.g., ethanol/water mixtures) may further purify the (3S)-configured product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
